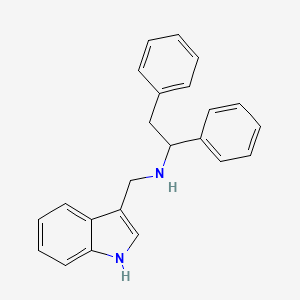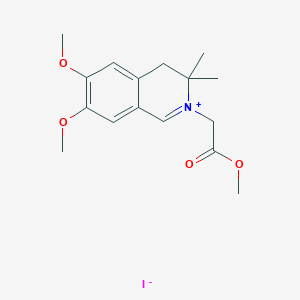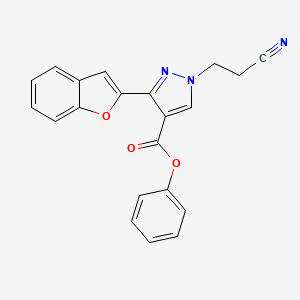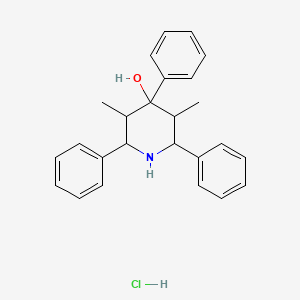
2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-3-isoxazolylbutanamide, commonly known as Clodinafop-propargyl, is a post-emergent herbicide that is widely used in agriculture to control weeds in cereal crops. It belongs to the aryloxyphenoxypropionate family of herbicides and has a unique mode of action that makes it highly effective in controlling grassy weeds.
Mechanism of Action
Clodinafop-propargyl works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for the synthesis of fatty acids in plants. This inhibition leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes in the plant and eventually leads to its death.
Biochemical and Physiological Effects:
Clodinafop-propargyl has been shown to have no significant effects on the biochemical and physiological processes in non-target organisms such as mammals, birds, and fish. However, it can be toxic to some aquatic organisms such as algae, crustaceans, and fish at high concentrations.
Advantages and Limitations for Lab Experiments
One of the main advantages of Clodinafop-propargyl in lab experiments is its high specificity for grassy weeds, which makes it ideal for studying the effects of weed control on crop growth and yield. However, its effectiveness can be affected by several factors such as soil type, weather conditions, and weed species, which can limit its usefulness in some experiments.
Future Directions
There are several areas of research that can be explored in the future to improve the effectiveness and safety of Clodinafop-propargyl. These include:
1. Developing new formulations that can improve its efficacy and reduce its environmental impact.
2. Studying the effects of long-term exposure to Clodinafop-propargyl on soil health and microbial communities.
3. Investigating the potential of Clodinafop-propargyl as a tool for weed management in organic farming systems.
4. Exploring the use of Clodinafop-propargyl in combination with other herbicides and cultural practices to improve weed control and reduce the risk of herbicide resistance.
In conclusion, Clodinafop-propargyl is a highly effective herbicide that has been extensively studied for its weed control properties in cereal crops. Its unique mode of action and high specificity for grassy weeds make it an important tool for farmers and researchers. However, further research is needed to improve its effectiveness and safety in the environment.
Synthesis Methods
The synthesis of Clodinafop-propargyl involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with propargyl bromide to form 4-chloro-3,5-dimethylphenylpropargyl ether. This intermediate is then reacted with isoxazole-3-carboxylic acid to form the final product, Clodinafop-propargyl.
Scientific Research Applications
Clodinafop-propargyl has been extensively studied for its herbicidal properties and has been found to be highly effective in controlling grassy weeds in cereal crops such as wheat, barley, and oats. It has also been tested for its efficacy in controlling weeds in other crops such as cotton and soybeans.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-4-12(15(19)17-13-5-6-20-18-13)21-11-7-9(2)14(16)10(3)8-11/h5-8,12H,4H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWMDCHBFBSRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC=C1)OC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)

![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)

![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)

![2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)

